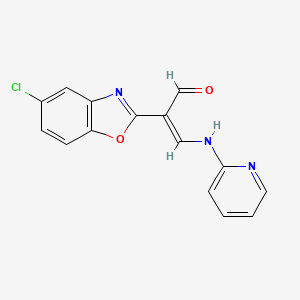

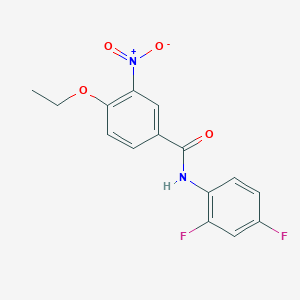

![molecular formula C12H10ClNO2S2 B5738599 O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CGA 245704, is a synthetic compound that has gained attention for its potential use as an herbicide. The compound belongs to the thiocarbamate family and is classified as a pre-emergent herbicide, meaning it is applied before weed germination to prevent their growth.

Wirkmechanismus

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 works by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 prevents the growth and development of weeds by disrupting their metabolic pathways.

Biochemical and Physiological Effects:

Studies have shown that O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has minimal toxicity to mammals, birds, and aquatic organisms. However, the compound can be harmful to non-target plants, and caution should be exercised when using it in the environment. O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has also been shown to have a short half-life in soil, indicating that it does not persist in the environment for an extended period.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its selectivity towards crops, which minimizes damage to crops during herbicide application. The compound also has a broad spectrum of activity against various weed species, making it a useful tool for weed control. However, one limitation of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its potential for resistance development in weeds. This can be overcome by using the compound in combination with other herbicides or by rotating its use with other herbicides.

Zukünftige Richtungen

There are several future directions for research on O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704. One area of interest is the development of new formulations of the compound that can improve its efficacy and reduce its impact on the environment. Another area of research is the investigation of the molecular mechanisms underlying the selectivity of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 towards crops. This information can be used to develop new herbicides with improved selectivity and efficacy. Finally, further research is needed to understand the potential for resistance development in weeds and to develop strategies to overcome this issue.

In conclusion, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is a promising herbicide with a broad spectrum of activity against various weed species and minimal toxicity to mammals, birds, and aquatic organisms. Its selectivity towards crops makes it a useful tool for weed control in agriculture. However, caution should be exercised when using the compound in the environment, and further research is needed to develop new formulations and strategies to overcome resistance development in weeds.

Synthesemethoden

The synthesis of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained through a series of purification steps, including extraction, washing, and drying.

Wissenschaftliche Forschungsanwendungen

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has been studied for its potential use as an herbicide in agriculture. It has shown promising results in controlling the growth of various weed species, including barnyardgrass, crabgrass, and foxtail. The compound has also been tested for its selectivity towards crops, with studies showing minimal damage to crops such as corn, soybean, and cotton.

Eigenschaften

IUPAC Name |

O-ethyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S2/c1-2-16-12(17)14-11(15)10-9(13)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXABAQOMCATPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

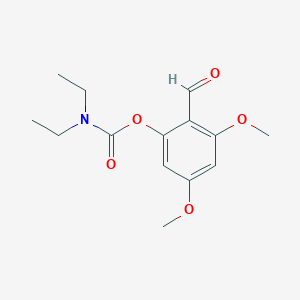

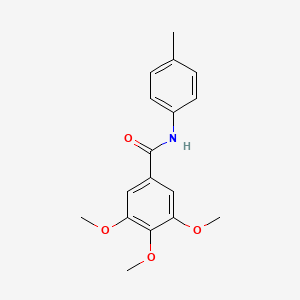

![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

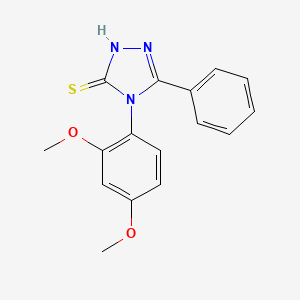

![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

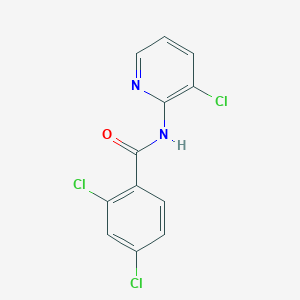

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)

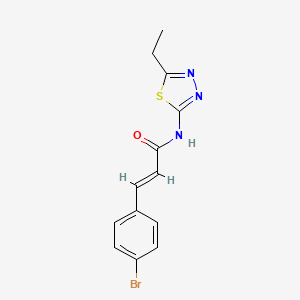

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)

![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)

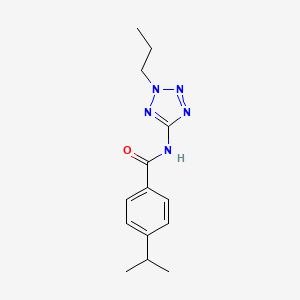

![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)